4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Brand Name:
Vulcanchem
CAS No.:
250719-18-7
VCID:
VC0387342
InChI:
InChI=1S/C22H16ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-4,6-8,11-13H,5,9-10H2
SMILES:
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl
Molecular Formula:
C22H16ClN
Molecular Weight:
329.8g/mol
4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
CAS No.: 250719-18-7
Main Products
VCID: VC0387342
Molecular Formula: C22H16ClN
Molecular Weight: 329.8g/mol
CAS No. | 250719-18-7 |
---|---|
Product Name | 4-(2-Chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline |
Molecular Formula | C22H16ClN |
Molecular Weight | 329.8g/mol |
IUPAC Name | 12-(2-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Standard InChI | InChI=1S/C22H16ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-4,6-8,11-13H,5,9-10H2 |
Standard InChIKey | HCUJHRZWJIKENM-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
Canonical SMILES | C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
PubChem Compound | 1813717 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume